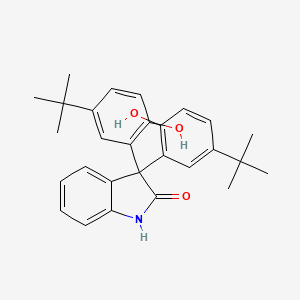

3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one

Description

Properties

Molecular Formula |

C28H31NO3 |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

3,3-bis(5-tert-butyl-2-hydroxyphenyl)-1H-indol-2-one |

InChI |

InChI=1S/C28H31NO3/c1-26(2,3)17-11-13-23(30)20(15-17)28(19-9-7-8-10-22(19)29-25(28)32)21-16-18(27(4,5)6)12-14-24(21)31/h7-16,30-31H,1-6H3,(H,29,32) |

InChI Key |

OQKFAERNYSHXPX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)O)C2(C3=CC=CC=C3NC2=O)C4=C(C=CC(=C4)C(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one typically involves the reaction of 5-tert-butyl-2-hydroxybenzaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including condensation reactions and cyclization to form the indolin-2-one core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Substitution: The hydroxy groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include quinone derivatives, hydroquinone forms, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one is its potential as an anticancer agent. Recent studies have demonstrated its effectiveness in inhibiting the growth of various cancer cell lines, including human melanoma (CRL 2813) and breast cancer (CRL 2351) cells. The compound has shown low micromolar IC50 values, indicating potent anticancer activity. For instance, a study highlighted that derivatives of this compound displayed a greater than ten-fold increase in reporter assay activity at concentrations as low as 2.5 µM, showcasing its potential for therapeutic applications in oncology .

Mechanism of Action

The mechanism through which 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one exerts its anticancer effects is believed to involve multiple biochemical pathways. It appears to influence cellular proliferation and apoptosis through modulation of signaling pathways related to cancer progression. The structural modifications on the compound have been shown to enhance its biological activity, allowing for the development of more effective analogs .

Structure-Activity Relationship Studies

Synthesis and Modification

The synthesis of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one has been explored extensively to create derivatives with improved pharmacological profiles. Various alkylation protocols have been developed to modify the compound, leading to a series of derivatives that exhibit varying degrees of potency against cancer cells. These modifications have been crucial for understanding the structure-activity relationship (SAR) and optimizing the compound for enhanced biological efficacy .

Cosmetic Applications

Stability and Efficacy in Formulations

In addition to its medicinal uses, 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one has potential applications in cosmetic formulations. Its antioxidant properties make it a candidate for inclusion in skincare products aimed at protecting the skin from oxidative stress. This is particularly relevant given the increasing consumer demand for products that offer both aesthetic benefits and skin protection .

Regulatory Considerations

Cosmetic products containing this compound must undergo rigorous testing to ensure safety and efficacy before market introduction. Studies assessing the bioavailability and skin penetration of formulations containing this compound are essential to comply with regulatory standards .

Case Studies

Mechanism of Action

The mechanism of action of 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one involves its interaction with molecular targets and pathways in biological systems. The compound’s hydroxy groups can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. Its tert-butyl groups provide steric hindrance, affecting its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Similar Compounds

3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Shares similar structural features but lacks the indolin-2-one core.

2-(3,5-Di-tert-butyl-2-hydroxyphenyl)-5-chlorobenzotriazole: Contains similar hydroxyphenyl groups but has a different core structure.

Uniqueness

3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one is unique due to its indolin-2-one core, which imparts distinct chemical and physical properties. This core structure allows for unique interactions and applications that are not possible with similar compounds lacking this feature.

Biological Activity

3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one (often referred to as Compound I ) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, focusing on its anticancer, antioxidant, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3,3-Bis(5-tert-butyl-2-hydroxyphenyl)indolin-2-one is . The compound features two bulky tert-butyl groups and hydroxyl functionalities that contribute to its biological activities. The structural characteristics are crucial for understanding its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated the potential of Compound I as an anticancer agent. A series of experiments evaluated its efficacy against various cancer cell lines, including human melanoma (CRL 2813) and breast cancer (CRL 2351).

Table 1: Anticancer Activity of Compound I

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| CRL 2813 (Melanoma) | 2.5 | Inhibition of translation initiation |

| CRL 2351 (Breast) | 2.5 | Induction of transcriptional activity |

The compound exhibited sub-micromolar IC50 values, indicating potent activity against these cancer cell lines. Notably, derivatives of Compound I with specific substitutions showed enhanced activity in transcriptional reporter assays, suggesting that modifications can lead to improved efficacy .

Antioxidant Properties

Compound I has also been evaluated for its antioxidant capabilities. The presence of hydroxyl groups in its structure contributes to its ability to scavenge free radicals.

Table 2: Antioxidant Activity Comparison

| Compound | % Inhibition at 100 µM | Reference Compound |

|---|---|---|

| Compound I | 85 | Ascorbic Acid |

| Control (No Treatment) | 10 | - |

The results indicate that Compound I significantly inhibits lipid peroxidation, showcasing its potential as a therapeutic agent in oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial activity of Compound I has been assessed against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antimicrobial Efficacy

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| S. aureus (MRSA) | 16 | Norfloxacin |

| E. faecalis | 32 | Vancomycin |

The compound demonstrated effective bactericidal activity, particularly against resistant strains, highlighting its potential in developing new antibacterial agents .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A detailed investigation involving the treatment of CRL 2813 and CRL 2351 with varying concentrations of Compound I revealed a dose-dependent response in inhibiting cell growth. The most effective derivatives were those with additional hydrophilic substituents which disrupted symmetry and enhanced interaction with cellular targets .

- Antioxidant Mechanism Exploration : Research indicated that the antioxidant mechanism involves the donation of hydrogen atoms from the hydroxyl groups on the phenolic rings, effectively neutralizing free radicals and preventing cellular damage caused by oxidative stress .

- Antimicrobial Resistance : A comparative study demonstrated that the MIC values for Compound I against MRSA were significantly lower than those for standard antibiotics, suggesting a promising avenue for addressing antibiotic resistance through novel compounds like this indolinone derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.